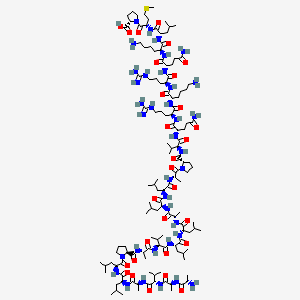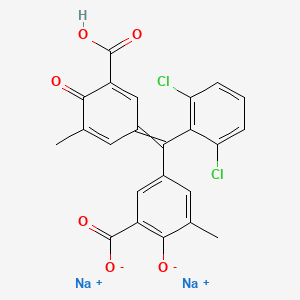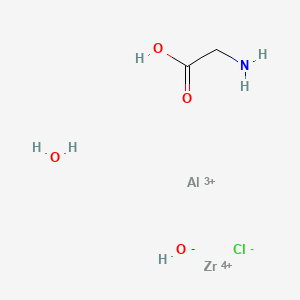
5-CR, 6G, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxyrhodamine 6G, Succinimidyl Ester: is a fluorescent dye widely used in various biochemical and molecular biology applications. This compound is known for its high fluorescence quantum yield and excellent photostability, making it a popular choice for labeling and detection purposes in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The succinimidyl ester group in 5-Carboxyrhodamine 6G, Succinimidyl Ester is highly reactive towards primary amines, leading to the formation of stable amide bonds.
Hydrolysis: In aqueous conditions, the succinimidyl ester can hydrolyze to form the corresponding carboxylic acid
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in organic solvents like DMF or DMSO at room temperature. Common reagents include primary amines.
Hydrolysis: Occurs in the presence of water or aqueous buffers
Major Products:
Substitution Reactions: Formation of amide-linked conjugates.
Hydrolysis: Formation of 5-Carboxyrhodamine 6G
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology:
- Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine:
- Utilized in diagnostic assays and imaging techniques to detect and quantify biological targets.
Industry:
Mecanismo De Acción
The primary mechanism of action of 5-Carboxyrhodamine 6G, Succinimidyl Ester involves its ability to form stable covalent bonds with primary amines through its reactive succinimidyl ester group. This allows the dye to be conjugated to various biomolecules, enabling their detection and visualization through fluorescence. The excitation and emission spectra of the dye fall between those of fluorescein and tetramethylrhodamine, providing a unique spectral profile for multiplexing applications .
Comparación Con Compuestos Similares
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Tetramethylrhodamine: Similar in structure but with lower fluorescence quantum yield compared to 5-Carboxyrhodamine 6G, Succinimidyl Ester
Uniqueness:
Higher Fluorescence Quantum Yield: Compared to tetramethylrhodamine, 5-Carboxyrhodamine 6G, Succinimidyl Ester exhibits a higher fluorescence quantum yield, making it more efficient for detection purposes.
Excellent Photostability: The dye is more photostable than many other fluorescent dyes, ensuring longer-lasting fluorescence signals
Propiedades
Número CAS |
209112-21-0 |
|---|---|
Fórmula molecular |
C31H29N3O7 |
Peso molecular |
555.59 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)


![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1148366.png)

![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)
